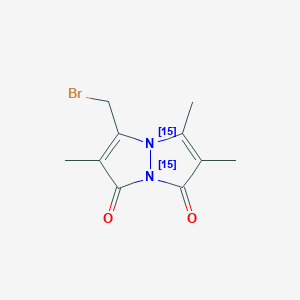

(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate

Overview

Description

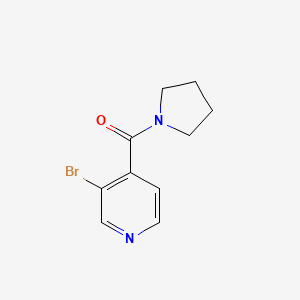

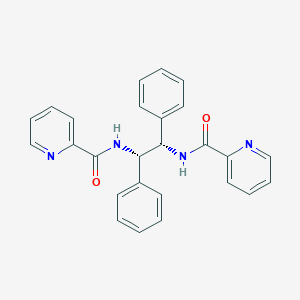

“®-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate” is a piperazine-based compound . Piperazine is a privileged structure frequently found in biologically active compounds . It’s found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . This is one of the reasons why piperazine based compounds are gaining prominence in today’s research .

Synthesis Analysis

The synthesis of piperazine-based compounds often starts with the protection of the NH group of the piperazine derivative as a Cbz-derivative . For example, the preparation of a similar compound started with the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of the compound with mesyl chloride, followed by treatment with NaCN, gave the protected piperazine .Molecular Structure Analysis

The molecular structure of piperazine-based compounds is characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations are performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .Chemical Reactions Analysis

The chemical reactivity of piperazine-based compounds is often analyzed by looking at the HOMO-LUMO energy gap . For a similar compound, this value was calculated at 5.19 eV, while it was experimentally found at 4.26 eV from the UV-Vis absorption spectrum .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine-based compounds are often analyzed using both experimental and theoretical methods . The electronic properties, nonlinear optical properties, and thermodynamic properties of the title complex were investigated .Scientific Research Applications

Synthesis and Structural Characterization

Piperazine derivatives, such as tert-butyl piperazine-1-carboxylates, have been extensively studied for their crystal structures. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction, with its structure confirmed by various spectroscopic techniques and X-ray crystallography. The compound demonstrated a three-dimensional architecture due to weak intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015). Similarly, the structural analysis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed two independent molecules in the unit, with the piperazine ring adopting a chair conformation and forming chains along a specific axis due to hydrogen bonds (Anthal et al., 2018).

Biological Evaluation

The biological activities of piperazine-1-carboxylates are also a topic of interest. The tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate compound, for example, showed moderate anthelmintic activity but poor antibacterial activity. This highlights the compound's potential in specific biological applications, despite its limitations (Sanjeevarayappa et al., 2015).

Mechanism of Action

Target of Action

Piperazine derivatives have been found to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

Piperazine nucleus is found in many marketed drugs and is known to create potential drug molecules with versatile binding possibilities with metal ions .

Biochemical Pathways

Piperazine-based compounds are known to find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties .

Pharmacokinetics

The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Result of Action

Piperazine-based compounds are known to have diverse applications in the field of catalysis and metal organic frameworks (mofs) .

Action Environment

It is known that the chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .

Safety and Hazards

Future Directions

Piperazine-based compounds have diverse applications and are gaining prominence in today’s research . They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) . The future directions in this field could involve the synthesis and application of different piperazine derivatives and their metal complexes having diverse applications .

properties

IUPAC Name |

tert-butyl (3R)-3-(methoxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJWNCXOPXVECA-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B3099972.png)

![1-[(1-{3-[(4-Methylphenyl)thio]pyrazin-2-yl}piperidin-3-yl)carbonyl]azepane](/img/structure/B3100005.png)

![4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid](/img/structure/B3100035.png)

![4,4'-[[2-[[3-(4-Carboxyphenoxy)-2,2-bis[(4-carboxyphenoxy)methyl]propoxy]methyl]-2-[(4-carboxyphenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis[benzoic acid]](/img/structure/B3100038.png)